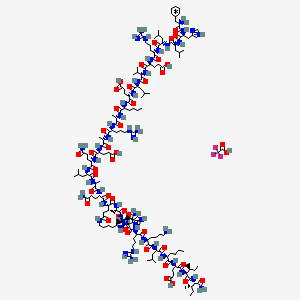![molecular formula C18H22IN3O3S B10772501 4-iodo-N-[4-methoxy-3-(4-methylpiperazin-1-yl)phenyl]benzene-1-sulfonamide](/img/structure/B10772501.png)
4-iodo-N-[4-methoxy-3-(4-methylpiperazin-1-yl)phenyl]benzene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[125I]SB-258585 is a radiolabeled compound used extensively in scientific research. It is a potent, selective, and orally active antagonist of the serotonin 5-hydroxytryptamine 6 receptor. The compound is particularly valuable for mapping the distribution of serotonin 5-hydroxytryptamine 6 receptors in the brain, making it a crucial tool in neuropharmacology .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [125I]SB-258585 involves several steps:
Nitration: 1-(2-methoxyphenyl)piperazine is nitrated using potassium nitrate in sulfuric acid to yield a nitro derivative.
Protection: The nitro derivative is protected as the N-Boc derivative.
Reduction: The nitro group is reduced by catalytic hydrogenation over palladium on carbon to yield aniline.
Condensation: The aniline is condensed with 5-chloro-3-methylbenzothiophene-2-sulfonyl chloride to afford the corresponding sulfonamide.
Deprotection: The Boc protecting group is removed with hydrochloric acid in boiling tetrahydrofuran.
Industrial Production Methods: The industrial production of [125I]SB-258585 follows similar synthetic routes but is scaled up to meet the demands of research institutions. The process involves stringent quality control measures to ensure the purity and specific activity of the radiolabeled compound.
Types of Reactions:
Substitution Reactions: The compound undergoes substitution reactions, particularly involving the iodine atom.
Reduction Reactions: The nitro group in the precursor is reduced to an amine group during synthesis.
Common Reagents and Conditions:
Nitration: Potassium nitrate and sulfuric acid.
Reduction: Palladium on carbon and hydrogen gas.
Condensation: 5-chloro-3-methylbenzothiophene-2-sulfonyl chloride.
Deprotection: Hydrochloric acid and tetrahydrofuran.
Major Products:
Applications De Recherche Scientifique
[125I]SB-258585 is used in various scientific research applications:
Neuropharmacology: Mapping the distribution of serotonin 5-hydroxytryptamine 6 receptors in the brain.
Psychiatric Research: Studying the role of serotonin 5-hydroxytryptamine 6 receptors in schizophrenia and other cognitive disorders.
Drug Development: Evaluating the efficacy of potential therapeutic agents targeting serotonin 5-hydroxytryptamine 6 receptors
Mécanisme D'action
[125I]SB-258585 acts as an antagonist of the serotonin 5-hydroxytryptamine 6 receptor. By binding to these receptors, it inhibits their activity, which can modulate neurotransmitter release and influence various cognitive and behavioral processes. The compound’s high affinity and selectivity for serotonin 5-hydroxytryptamine 6 receptors make it a valuable tool for studying the molecular pathways involved in neuropsychiatric disorders .
Similar Compounds:
SB-271046: Another selective antagonist of the serotonin 5-hydroxytryptamine 6 receptor.
SB-214111: A related compound with similar binding properties.
Methiothepin: A non-selective antagonist that also binds to serotonin receptors
Uniqueness of [125I]SB-258585:
Radiolabeling: The incorporation of iodine-125 allows for precise mapping of receptor distribution.
High Affinity and Selectivity: It displays over 100-fold selectivity for serotonin 5-hydroxytryptamine 6 receptors over other receptor subtypes
Propriétés
Formule moléculaire |
C18H22IN3O3S |
|---|---|
Poids moléculaire |
485.4 g/mol |
Nom IUPAC |
4-(125I)iodanyl-N-[4-methoxy-3-(4-methylpiperazin-1-yl)phenyl]benzenesulfonamide |
InChI |
InChI=1S/C18H22IN3O3S/c1-21-9-11-22(12-10-21)17-13-15(5-8-18(17)25-2)20-26(23,24)16-6-3-14(19)4-7-16/h3-8,13,20H,9-12H2,1-2H3/i19-2 |
Clé InChI |
BDHMSYNBSBZCAF-GBVACIEGSA-N |
SMILES isomérique |
CN1CCN(CC1)C2=C(C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)[125I])OC |
SMILES canonique |
CN1CCN(CC1)C2=C(C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)I)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-[2-[(E)-2-[4-(morpholin-4-ylmethyl)phenyl]ethenyl]pyridin-4-yl]-1,7-dihydropyrrolo[3,2-e]pyrimidin-4-one](/img/structure/B10772424.png)
![2-chloro-6-[(2R)-2-hydroxy-3-[(2S)-2-(phenylmethyl)pyrrolidin-1-yl]propoxy]benzonitrile](/img/structure/B10772449.png)


![4-[2-[(1R,4aS,5R,6R,8aR)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethenyl]-2-[2-[(1R,4aS,5R,6R,8aR)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-1-(5-oxo-2H-furan-4-yl)ethyl]-2H-furan-5-one](/img/structure/B10772461.png)
![N-[4-[4-amino-3-(2-amino-1,3-benzoxazol-5-yl)pyrazolo[3,4-d]pyrimidin-1-yl]butyl]-3-[2-[2-[2-[2-[2-[2-[2-[2-[4-[2-[(1R,2R,4S)-4-[(2R)-2-[(1R,9S,12S,15R,16E,18R,19R,21R,23S,24E,26E,28E,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,14,20-pentaoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl]propyl]-2-methoxycyclohexyl]oxyethoxymethyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanamide](/img/structure/B10772483.png)
![N-[3-[1-(2-acetamidoethylamino)ethyl]-8-methylquinolin-7-yl]-4-(cyclopropylmethoxy)benzamide](/img/structure/B10772488.png)
![4-(trifluoromethyl)phenyl N-methyl-N-{2-[(1r,4r)-4-{[ethyl(2-hydroxyethyl)amino]methyl}cyclohexyl]ethyl}carbamate](/img/structure/B10772494.png)

![2-[[2-(3,4-Dichlorophenyl)-1,3-dihydroisoindol-5-yl]amino]pyridine-3-carboxylic acid](/img/structure/B10772509.png)
![(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-3-amino-2-[[(2S)-2-[[(2S)-2-(3-cyclohexylpropanoylamino)-4-methylpentanoyl]amino]-5-methylhexanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]butanediamide](/img/structure/B10772511.png)
![methyl 7-(hydroxycarbamoyl)-6-(4-phenyl-3,6-dihydro-2H-pyridine-1-carbonyl)-5-azaspiro[2.5]octane-5-carboxylate](/img/structure/B10772517.png)
![trisodium;[[(1R,2R,3S,4R,5S)-4-(6-amino-2-methylsulfanylpurin-9-yl)-2,3-dihydroxy-1-bicyclo[3.1.0]hexanyl]methoxy-oxidophosphoryl] phosphate](/img/structure/B10772528.png)
![2-[3-(aminomethyl)piperidine-1-carbonyl]-N-[1-(cyclononen-1-ylmethyl)piperidin-4-yl]-9H-xanthene-9-carboxamide](/img/structure/B10772532.png)